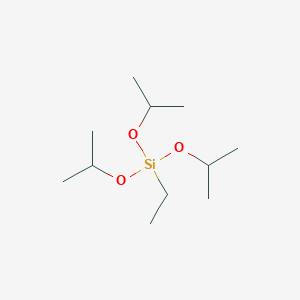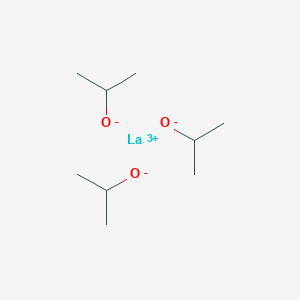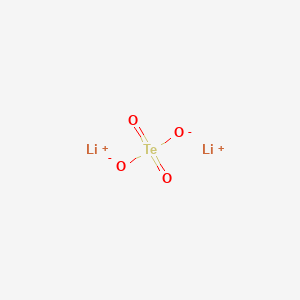
Ethyltris(1-methylethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltris(1-methylethoxy)silane is a chemical compound that belongs to the silane family. It is commonly used in the field of material science as a precursor to create thin films of silicon dioxide. Ethyltris(1-methylethoxy)silane is a colorless liquid with a boiling point of 150°C. It is a highly reactive compound and should be handled with care.
Wirkmechanismus
The mechanism of action of ethyltris(1-methylethoxy)silane is not well understood. However, it is believed that the compound reacts with the surface of the substrate to form a silicon oxide film. The film is created by a process called hydrolysis, which involves the reaction of the silane with water.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of ethyltris(1-methylethoxy)silane. However, it is known that the compound is highly reactive and should be handled with care. Exposure to the compound can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyltris(1-methylethoxy)silane in lab experiments are its high reactivity and low boiling point. These properties make it an ideal precursor for the synthesis of silicon dioxide films. However, the compound is highly reactive and should be handled with care. It can also be difficult to purify due to its low boiling point.
Zukünftige Richtungen
There are several future directions for research on ethyltris(1-methylethoxy)silane. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the characterization of the silicon dioxide films created using ethyltris(1-methylethoxy)silane. This research will help to optimize the properties of the films for specific applications. Finally, there is a need for more research on the toxicity of ethyltris(1-methylethoxy)silane and its effects on human health and the environment.
Synthesemethoden
Ethyltris(1-methylethoxy)silane can be synthesized by reacting triethylsilanol with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces a colorless liquid that can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
Ethyltris(1-methylethoxy)silane has been extensively used in the field of material science to create thin films of silicon dioxide. These films are used in the production of microelectronics, optical coatings, and sensors. Ethyltris(1-methylethoxy)silane is also used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Eigenschaften
CAS-Nummer |
18044-47-8 |
|---|---|
Produktname |
Ethyltris(1-methylethoxy)silane |
Molekularformel |
C11H26O3Si |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
ethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h9-11H,8H2,1-7H3 |
InChI-Schlüssel |
MYEJNNDSIXAGNK-UHFFFAOYSA-N |
SMILES |
CC[Si](OC(C)C)(OC(C)C)OC(C)C |
Kanonische SMILES |
CC[Si](OC(C)C)(OC(C)C)OC(C)C |
Andere CAS-Nummern |
18044-47-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















